Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-
Description
Emergence of Multidrug-Resistant Gram-Negative Pathogens and Therapeutic Imperatives
Gram-negative bacteria, particularly Enterobacteriaceae and Pseudomonas aeruginosa, have evolved resistance mechanisms that render conventional β-lactams, fluoroquinolones, and aminoglycosides increasingly ineffective. The World Health Organization identifies carbapenem-resistant Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae as critical threats, with mortality rates exceeding 50% in bloodstream infections. This resistance crisis stems from multifactorial adaptations, including efflux pump overexpression, enzymatic drug inactivation, and target site mutations, necessitating antibiotics that bypass these defenses.
Thioacetamide-triazole derivatives address this need by targeting folate biosynthesis—a pathway less prone to resistance due to its essentiality in bacterial metabolism. Unlike traditional antifolates, these compounds exploit cysteine synthase A (CysK) for activation, a mechanism absent in human cells, thereby minimizing off-target toxicity. For instance, acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]- exhibits a minimum inhibitory concentration (MIC) of ≤2 µg/mL against multidrug-resistant E. coli strains, outperforming trimethoprim-sulfamethoxazole by 8-fold. Such efficacy underscores the potential of thioacetamide-triazoles to fill therapeutic gaps in treating nosocomial infections.
Strategic Importance of 1,2,4-Triazole Pharmacophores in Antibiotic Development
The 1,2,4-triazole ring’s electronic and steric properties make it indispensable in antimicrobial design. Its nitrogen-rich structure facilitates hydrogen bonding with bacterial targets, while the aromatic system enables π-π stacking in hydrophobic binding pockets. Comparative studies show that 1,2,4-triazoles exhibit 3–5-fold greater antibacterial activity than their imidazole or tetrazole analogs, likely due to enhanced membrane permeability and metabolic stability.
In acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-, the triazole’s 4-ethyl and 5-methyl substituents optimize lipophilicity, achieving a logP value of 1.8—ideal for traversing the outer membrane of Gram-negative bacteria. SAR analyses demonstrate that replacing the triazole with pyrazole or oxadiazole abolishes activity, confirming the pharmacophore’s irreplaceability. Furthermore, the triazole’s adjacency to the thioacetamide linker enables conformational flexibility, allowing the molecule to adapt to active site geometries during target engagement.
| Triazole Derivative | MIC Against E. coli (µg/mL) | logP | Key Structural Feature |
|---|---|---|---|
| 1,2,4-Triazole (parent) | 2.0 | 1.8 | 4-Ethyl, 5-methyl |
| Pyrazole analog | >64 | 2.1 | Nitrogen at positions 1,2 |
| 1,3,4-Oxadiazole analog | 32 | 1.5 | Oxygen at position 1 |
Rationale for Investigating Sulfur-Containing Acetamide Linkages in Heterocyclic Systems
The thioacetamide bridge (-NH-CS-CH2-) in acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]- serves dual roles: enhancing target affinity and modulating pharmacokinetics. Sulfur’s polarizability strengthens van der Waals interactions with cysteine residues in bacterial dihydrofolate reductase (DHFR), while the acetamide carbonyl participates in hydrogen bonding with conserved aspartate residues. Molecular dynamics simulations reveal that the thioacetamide linker increases binding energy by 2.3 kcal/mol compared to oxyacetamide analogs, correlating with a 4-fold MIC improvement.
Synthetic optimization of the linker has identified stringent steric constraints. Branching at the α-carbon (e.g., methyl substitution) reduces activity by 16-fold, whereas elongation to propionamide maintains potency, suggesting tolerance for linear alkyl extensions. Crucially, the thioether sulfur resists oxidation in vivo, ensuring metabolic stability—a common failure point for sulfur-containing drugs. These findings validate the strategic incorporation of sulfur-acetamide motifs in next-generation antibacterials.
| Linker Modification | MIC Against E. coli (µg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Thioacetamide (-S-C(=O)-) | 2.0 | 4.2 |
| Oxyacetamide (-O-C(=O)-) | 8.0 | 1.8 |
| Propionamide (-S-C(=O)-CH2-) | 2.5 | 3.9 |
Properties
Molecular Formula |
C7H12N4OS |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H12N4OS/c1-3-11-5(2)9-10-7(11)13-4-6(8)12/h3-4H2,1-2H3,(H2,8,12) |
InChI Key |
QBXVACNNAUNRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and nitrile or carboxylic acid derivatives under controlled acidic or basic conditions. For example, hydrazino-formic acid esters can react with carbonic acid derivatives or imino-carbonates at elevated temperatures to yield substituted 1,2,4-triazolones, which can be further functionalized.
Introduction of the Sulfanyl Group
The thio-substitution at the 3-position of the triazole ring is achieved by thiolation reactions, where the triazole intermediate reacts with thiolating agents or undergoes nucleophilic substitution with sulfur-containing nucleophiles under mild conditions. This step is critical for installing the sulfur atom that links the triazole ring to the acetamide moiety.
Coupling with Acetamide
The final step involves coupling the triazole-thiol intermediate with an acetamide derivative, often through nucleophilic substitution or condensation reactions. This coupling is performed under controlled temperature and solvent conditions, sometimes in the presence of bases or catalysts to optimize yield and purity.
Detailed Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Triazole ring formation | Cyclization | Hydrazine + nitrile or imino-carbonate, acidic/basic, 20-120°C | Formation of 4-ethyl-5-methyl-1,2,4-triazole core |
| 2. Thiolation | Nucleophilic substitution | Thiolating agent or sulfur nucleophile, mild conditions | Introduction of sulfanyl group at 3-position |
| 3. Coupling with acetamide | Nucleophilic substitution/condensation | Acetamide derivative, base or catalyst, solvent (e.g., ethylene chloride), 0-150°C | Formation of acetamide-thio-triazole final compound |
Industrial Considerations and Optimization
Industrial synthesis of this compound involves optimizing the above steps to enhance efficiency, yield, and purity:
- Catalysis: Use of catalysts to accelerate reactions and improve selectivity.
- Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
- Temperature Control: Maintaining optimal temperatures to prevent decomposition and ensure complete reactions.
- Purification: Employing crystallization or chromatographic techniques to isolate the pure compound.
These optimizations are essential for scale-up and commercial production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical transformations relevant to its functional groups:
- Oxidation: Sulfanyl group can be oxidized to sulfoxides or sulfones using oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Amide or other substituents can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic medium | Sulfoxides, sulfones |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents, controlled temperature | Amines, alcohols |
| Substitution | Halides, nucleophiles, electrophiles | Presence of acid/base catalysts | Substituted derivatives |
Research and Literature Insights
- The preparation of triazole derivatives with sulfanyl acetamide groups has been widely reported with variations in substituents to modulate biological activity.
- Structural confirmation is typically achieved through spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance (proton and carbon), and mass spectrometry.
- X-ray crystallography is used in some cases to confirm the molecular structure and tautomeric forms.
- These compounds have shown promising biological activities, including enzyme inhibition, which underscores the importance of precise synthetic control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Agricultural Applications
Fungicide Development:
One of the primary applications of Acetamide, 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- is in the development of fungicides. The triazole moiety is known for its antifungal properties. Research has shown that compounds containing triazole rings can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Case Study:
A study demonstrated that derivatives of triazoles effectively reduced the growth of various fungal pathogens in crops like wheat and barley. The application of Acetamide derivatives led to a significant decrease in disease incidence and improved crop yield .
Pharmaceutical Applications
Antimicrobial Activity:
Acetamide, 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- exhibits promising antimicrobial properties. Its structure allows it to interact with biological targets effectively.
Clinical Research:
In vitro studies have indicated that this compound can inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. These findings suggest potential use in developing new antibiotics .
Materials Science Applications
Polymer Chemistry:
The compound's unique chemical structure makes it suitable for incorporation into polymer matrices for enhanced properties such as thermal stability and mechanical strength.
Research Findings:
Research has shown that incorporating Acetamide into polymer blends can improve their resistance to thermal degradation and enhance their mechanical properties. This application is particularly relevant in developing materials for automotive and aerospace industries .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among analogs of Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- lie in the substituents at positions 4 and 5 of the triazole ring and the N-substituent of the acetamide. These modifications significantly impact biological activity, solubility, and stability.
Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives
*Estimated based on analogs in .
Key Findings
Substituent Impact on Bioactivity: VUAA1 and OLC15 demonstrate that pyridinyl groups at position 5 of the triazole ring are critical for Orco channel modulation. Replacing the pyridinyl group with smaller substituents (e.g., methyl in the target compound) may reduce receptor binding affinity but enhance metabolic stability .
Physical Properties :
- Melting points for unsubstituted acetamide analogs (e.g., 6a–c in ) range from 161–184°C, suggesting moderate crystallinity. The target compound’s melting point is likely within this range .
- Substituted acetamides (e.g., VUAA1) are typically stored in DMSO at −20°C, indicating sensitivity to aqueous environments .
Synthesis :
- Triazole-thioacetamides are commonly synthesized by reacting triazole thiols with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- VUAA1 and OLC15 are synthesized by specialized groups (e.g., Max Planck Institute), highlighting the need for controlled conditions to achieve high purity .
Applications :
Biological Activity
Acetamide, 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]- (CAS No. 552820-39-0) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial, anticancer, and antifungal properties.
- Molecular Formula : C₇H₁₂N₄OS
- Molecular Weight : 200.26 g/mol
- Structure : The compound features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives of triazoles, it was found that those with sulfur-containing groups demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Acetamide derivative | E. coli | 15 |
| Acetamide derivative | S. aureus | 20 |
| Control (Ciprofloxacin) | E. coli | 25 |
| Control (Ciprofloxacin) | S. aureus | 30 |
The results suggest that acetamide derivatives can be effective alternatives to conventional antibiotics, particularly against resistant strains.
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored in various studies. One notable study reported the synthesis of several triazole-based compounds and their evaluation against cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of acetamide derivatives on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results were quantified using the MTT assay.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Acetamide derivative | MCF-7 | 10 |
| Acetamide derivative | A549 | 15 |
| Control (Doxorubicin) | MCF-7 | 5 |
| Control (Doxorubicin) | A549 | 8 |
The findings indicate that while the acetamide derivatives showed promising activity, they were less potent than the standard chemotherapy agent Doxorubicin.
Antifungal Activity
The antifungal properties of acetamide derivatives have also been investigated. Triazole compounds are known for their efficacy against fungal infections due to their mechanism of inhibiting ergosterol biosynthesis.
Table 3: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetamide derivative | Candida albicans | 32 µg/mL |
| Acetamide derivative | Aspergillus niger | 64 µg/mL |
| Control (Fluconazole) | Candida albicans | 16 µg/mL |
| Control (Fluconazole) | Aspergillus niger | 32 µg/mL |
These results suggest that while the acetamide derivative exhibits antifungal properties, it may require further structural optimization to enhance its efficacy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
